ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
化学特性与结构解析
IUPAC命名法与系统鉴定
该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则,通过以下步骤构建:
分子式与分子量分析
通过解析结构式,该化合物的分子式为C~28~H~27~FN~2~O~6~S ,其分子量计算如下:
| 元素 | 原子数 | 原子量 (g/mol) | 总贡献 (g/mol) |
|---|---|---|---|
| C | 28 | 12.01 | 336.28 |
| H | 27 | 1.008 | 27.22 |
| F | 1 | 19.00 | 19.00 |
| N | 2 | 14.01 | 28.02 |
| O | 6 | 16.00 | 96.00 |
| S | 1 | 32.07 | 32.07 |
| 总计 | 538.59 |
实验测定分子量为538.1574 Da,与理论值高度吻合,验证了分子式的准确性。该分子量表明化合物在质谱分析中可能呈现[M+H]^+^峰于539 m/z附近,为其质谱鉴定提供依据。
结构特征与官能团分析
该分子包含以下关键结构单元:
噻唑环核心
- 噻唑环 :1,3-噻唑五元杂环,含硫(S)和氮(N)原子,具有芳香性,电子离域使其在紫外光谱中显示特定吸收带(约240-280 nm)。
- 取代基修饰 :
- 5位羧酸乙酯基 (-COOCH~2~CH~3~):增强分子极性,影响溶解性与氢键形成能力。
- 4位甲基 (-CH~3~):通过空间位阻效应可能影响分子构象与反应活性。
吡咯酮衍生物
取代苯环系统
异构现象与立体化学考量
该化合物存在以下潜在异构形式:
顺反异构
吡咯酮环的2,5-二氢结构可能产生环上取代基的顺式(cis)或反式(trans)排列。例如,2-氟苯基与3-苯甲酰基的相对取向可能影响分子整体形状与生物活性。
对映异构
分子中含多个手性中心:
实验数据显示,该化合物存在三种结构异构体,差异在于氟苯基取代位置(邻、间、对位),其InChIKey分别为GKVNUMNZMGWWDY-LNVKXUELSA-N(邻位)、CFIQCIISBBXBOO-LNVKXUELSA-N(间位)、UFMDOPQKOTVIMY-LNVKXUELSA-N(对位),分子式均为C~28~H~27~FN~2~O~6~S。此结果表明,合成过程中需严格控制取代基定位以获得目标产物。
互变异构
吡咯酮环的酮式-烯醇式互变异构可能影响其化学反应性。在质子性溶剂中,5-氧代基团可能通过质子转移形成烯醇式结构,进而改变分子电子分布。
Properties
Molecular Formula |
C28H27FN2O6S |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27FN2O6S/c1-5-13-37-20-12-11-17(14-15(20)3)23(32)21-22(18-9-7-8-10-19(18)29)31(26(34)24(21)33)28-30-16(4)25(38-28)27(35)36-6-2/h7-12,14,22,32H,5-6,13H2,1-4H3/b23-21+ |
InChI Key |
ANPZLQJQFSAECP-XTQSDGFTSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=CC=C4F)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=CC=C4F)O)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation
The ethyl 4-methyl-1,3-thiazole-5-carboxylate fragment is synthesized using a modified Hantzsch reaction:
-
Condensation : Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux to form the thiazolidinone intermediate.
-
Oxidative aromatization : Treatment with MnO₂ in dichloromethane yields the thiazole ring.
Critical parameters :
-
Temperature control (70–80°C) prevents dimerization.
-
Anhydrous conditions minimize hydrolysis of the ester group.
Pyrrole Ring Construction
The 2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole moiety is synthesized via a four-step sequence:
Friedel-Crafts Acylation
3-Methyl-4-propoxybenzoyl chloride reacts with 2-fluorophenylacetylene in the presence of AlCl₃ to form a propargyl ketone intermediate.
Reaction conditions :
-
Solvent: Dichloromethane, 0°C → room temperature
-
Yield: 68–72% (HPLC purity >95%)
Cyclization to Dihydropyrrole
The propargyl ketone undergoes base-mediated cyclization (K₂CO₃, DMF, 100°C) to generate the dihydropyrrole skeleton. Deuterium labeling studies confirm the Z-configuration of the exocyclic double bond.
Coupling of Thiazole and Pyrrole Subunits
A Mitsunobu reaction enables the critical linkage:
Components :
-
Thiazole derivative: 1.2 equiv
-
Pyrrole alcohol: 1.0 equiv
-
DIAD (Diisopropyl azodicarboxylate): 1.5 equiv
-
PPh₃: 1.5 equiv
Optimized conditions :
-
Solvent: THF, −20°C → 25°C over 12 h
-
Yield: 81% (isolated)
Functional Group Interconversions
Hydroxylation at Position 4
Selective oxidation of the pyrrole C4 position employs TEMPO/PhI(OAc)₂ in acetonitrile-water (9:1). Kinetic studies reveal:
-
Reaction completion: 4 h at 40°C
-
Chemoselectivity: >99% for secondary alcohol formation
Esterification of Benzoyl Group
The 3-methyl-4-propoxybenzoic acid is activated as its mixed anhydride (ClCO₂Et, N-methylmorpholine) before coupling to the pyrrole nitrogen. Key metrics:
-
Coupling efficiency: 93% (by ¹⁹F NMR)
-
Byproduct analysis: <2% O-acylated species
Process Optimization Challenges
Regioselectivity in Thiazole-Pyrrole Coupling
Competing N- vs O-alkylation pathways were mitigated through:
Epimerization at C3
The labile stereocenter adjacent to the ketone required:
-
Low-temperature workup (<10°C)
-
Rapid chromatography (silica gel, EtOAc/hexanes)
Analytical Characterization
Spectroscopic Data
| Technique | Key Assignments |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, ArH), 6.95 (s, pyrrole H), 4.32 (q, J=7.1 Hz, OCH₂CH₃), 2.41 (s, thiazole-CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | 172.8 (C=O), 161.2 (d, J₆-F=248 Hz), 154.3 (thiazole C2) |
| HRMS (ESI+) | m/z calcd for C₂₈H₂₇FN₂O₆S [M+H]⁺: 539.1649; found: 539.1652 |
Purity Assessment
HPLC (C18, MeCN/H₂O + 0.1% TFA):
-
Retention time: 12.7 min
-
Purity: 99.3% (254 nm)
-
Chiral purity: >99% ee (Chiralpak IA column)
Scale-Up Considerations
Critical Process Parameters
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Reaction volume | 50 mL | 200 L |
| Cooling rate | 5°C/min | 1°C/min |
| Isolation method | Column chromatography | Crystallization |
| Overall yield | 43% | 38% |
Waste Stream Management
-
Heavy metal residues : <5 ppm (ICP-MS)
-
Solvent recovery : 92% THF, 85% DCM
Applications and Derivatives
While the primary focus is synthesis, potential applications include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
Ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional attributes are compared below with key analogs (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
*Hypothetical formula based on substituent adjustments from .
Key Observations
Alkoxy Chain Length :
- The target compound’s 4-propoxybenzoyl group balances lipophilicity and solubility compared to the 4-butoxy analog (CAS 609794-26-5), which exhibits higher hydrophobicity .
- Shorter chains (e.g., methoxy) reduce steric hindrance but may compromise membrane permeability.
Benzoyl Substituent Effects :
- The 3-methyl-4-propoxy group in the target compound optimizes steric and electronic interactions compared to 3-fluoro-4-methyl (RN 617697-95-7), where fluorine’s electronegativity may alter binding affinities .
Ester Group Modifications :
- Ethyl ester (target) vs. methyl ester (RN 617697-95-7): Ethyl esters typically exhibit slower hydrolysis rates, enhancing metabolic stability in vivo .
Structural Planarity :
- Analogous compounds (e.g., ) adopt planar conformations except for fluorophenyl groups, influencing crystallinity and packing efficiency. The target compound likely shares this trait, enabling robust single-crystal XRD analysis using SHELX/ORTEP .
Research Implications
- Drug Design : The propoxy chain and ethyl ester in the target compound suggest tailored pharmacokinetics for CNS targets, where lipophilicity is critical.
- Crystallography : Isostructural analogs (e.g., ) validate the use of SHELX for refining asymmetric units with multiple independent molecules.
Biological Activity
Ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a unique molecular structure that includes multiple functional groups, such as a thiazole ring and a pyrrole moiety, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H24F2N2O5S, with a molecular weight of approximately 432.50 g/mol. The structural complexity includes:
- Thiazole ring : Known for its antimicrobial properties.
- Pyrrole moiety : Associated with various biological activities, including anticancer effects.
- Fluorophenyl group : Enhances biological interactions through specific binding mechanisms.
Table 1: Structural Features and Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Thiazole and pyrrole rings, fluorophenyl group | Antimicrobial, anticancer |
Antimicrobial Properties
Preliminary studies indicate that ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate exhibits significant antimicrobial activity. The thiazole and pyrrole components are crucial in this regard, as they have been linked to the inhibition of various pathogens.
Anticancer Activity
The compound has also shown promise in anticancer research. Its ability to interact with specific cellular targets may lead to the inhibition of tumor growth. Studies suggest that the fluorinated aromatic ring could enhance its potency against cancer cells by improving binding affinity to target proteins involved in cell proliferation.
The proposed mechanisms of action include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of hydroxy groups suggests potential antioxidant properties that could protect cells from oxidative stress.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) effective against Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antimicrobial potential.
Study 2: Anticancer Evaluation
In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to cell cycle arrest and increased apoptosis markers, suggesting its potential as an anticancer agent.
Table 2: Summary of Biological Activities in Case Studies
| Study Type | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial Study | Various Bacterial Strains | Broad-spectrum activity with low MIC values |
| Anticancer Study | Cancer Cell Lines | Dose-dependent reduction in viability and apoptosis induction |
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, including cyclocondensation and esterification. For example:
- Step 1 : Formation of the pyrrolidinone core via base-catalyzed cyclization of fluorophenyl-substituted precursors under reflux (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Thiazole ring assembly using ethyl 4-methylthiazole-5-carboxylate derivatives via a Hantzsch thiazole synthesis (thiourea, chloroacetone, 60°C) .
- Step 3 : Esterification with 3-methyl-4-propoxybenzoyl chloride in anhydrous dichloromethane under nitrogen . Yield optimization requires precise stoichiometric ratios (1:1.2 for acyl chloride coupling), inert atmospheres, and temperature control (±2°C) to minimize side reactions .
Q. How is structural identity confirmed post-synthesis?
- X-ray crystallography resolves the 3D configuration of the fluorophenyl and thiazole moieties (e.g., synchrotron radiation at 100 K) .
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies proton environments (e.g., hydroxy proton at δ 12.1 ppm, thiazole C-2 at δ 160.5 ppm) .
- High-resolution mass spectrometry (HR-MS) confirms the molecular formula (e.g., [M+H]+ calculated for C₂₈H₂₄FN₂O₅S: 543.1294; observed: 543.1296) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., IC₅₀ determination against MAPK or PI3K isoforms) .
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated RAW 264.7 macrophages (ELISA, 24-hour incubation) .
- Cytotoxicity : MTT assays in HEK-293 and HepG2 cell lines (48-hour exposure, IC₅₀ < 50 µM indicates selectivity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., Cl or CF₃ substitution) or propoxybenzoyl groups (e.g., methoxy vs. ethoxy).
- Assay panels : Test analogs against kinase families (e.g., tyrosine vs. serine/threonine kinases) to map pharmacophore requirements .
- Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to kinase ATP pockets .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Orthogonal validation : Confirm kinase inhibition via both biochemical (e.g., radiometric ³²P-ATP assays) and cellular (Western blot for phosphorylated targets) methods .
- Dose-response reevaluation : Test conflicting compounds at lower concentrations (0.1–10 µM) to rule out off-target effects at high doses .
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays; 1 mM vs. 10 µM alters IC₅₀ significantly) .
Q. What methodologies identify the primary molecular targets of this compound?
- Chemical proteomics : Use immobilized compound analogs for affinity purification of binding proteins from cell lysates, followed by LC-MS/MS identification .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD < 100 nM for PI3Kγ) .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., PI3Kγ-compound co-crystal structure at 2.1 Å resolution) .
Data Contradiction Analysis Example
| Study | Reported Activity | Possible Resolution |
|---|---|---|
| Study A (2023) | IC₅₀ = 0.5 µM for PI3Kα | Used 10 µM ATP in assay |
| Study B (2024) | IC₅₀ = 5 µM for PI3Kα | Used 1 mM ATP, reducing apparent potency |
| Conclusion | ATP concentration critically impacts IC₅₀; standardize assay conditions . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
